6-tert-butyl-2-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-tert-butyl-2-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic compound featuring a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-2-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of carboxylic anhydrides or acid chlorides, followed by cyclization in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-2-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents under controlled conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-tert-butyl-2-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-tert-butyl-2-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their biological activities, including antiproliferative and antimicrobial properties.
Pyrimidino[4,5-d][1,3]oxazine derivatives: Exhibiting various biological activities and used in medicinal chemistry.
Uniqueness
6-tert-butyl-2-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridazinone core with a cyclopenta[d]pyrimidinyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
6-tert-butyl-2-[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-14-22-17-7-5-6-16(17)20(23-14)25-12-10-15(11-13-25)26-19(27)9-8-18(24-26)21(2,3)4/h8-9,15H,5-7,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHQUBVSYPDXPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CCC(CC3)N4C(=O)C=CC(=N4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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